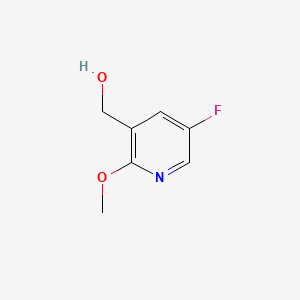

(5-Fluoro-2-methoxypyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQOYKNNKFBSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660523 | |

| Record name | (5-Fluoro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874822-98-7 | |

| Record name | (5-Fluoro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: (5-Fluoro-2-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoro-2-methoxypyridin-3-yl)methanol is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. The introduction of a fluorine atom and a methoxy group onto the pyridine scaffold can significantly influence its physicochemical properties, metabolic stability, and biological activity. This document provides a comprehensive overview of the available chemical properties, and outlines a general synthetic approach. However, a notable scarcity of public-domain experimental data, including detailed spectroscopic information, specific physical constants, and biological activity studies, currently limits a full characterization of this compound.

Core Chemical Properties

This compound, with the CAS Number 874822-98-7, is a substituted pyridine methanol.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO₂ | [1] |

| Molecular Weight | 157.14 g/mol | [1] |

| CAS Number | 874822-98-7 | [1] |

Computed Physicochemical Data

While experimental data is limited, computational models provide insights into the molecule's characteristics.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 42.35 Ų | [1] |

| LogP (octanol-water partition coefficient) | 0.7216 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Note: The physical state of this compound is not definitively documented in publicly available sources. However, a structurally similar compound, (5-Methoxypyridin-3-yl)methanol, is described as a liquid.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis of fluorinated and methoxylated pyridines often involves a sequence of nitration, halogenation, reduction, diazotization, and substitution reactions. A plausible, though unverified, route to the target compound is outlined below. The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key stages.

Caption: Conceptual synthetic pathway for this compound.

General Experimental Considerations (Hypothetical)

-

Step 1: Nitration of 2-Aminopyridine.

-

Protocol: 2-Aminopyridine is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce a nitro group, predominantly at the 5-position.

-

Work-up: The reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried.

-

-

Step 2: Fluorination via Balz-Schiemann Reaction.

-

Protocol: The amino group of 2-amino-5-nitropyridine is converted to a diazonium tetrafluoroborate salt using sodium nitrite and fluoroboric acid. Thermal decomposition of this salt yields 2-fluoro-5-nitropyridine.

-

-

Step 3: Reduction of the Nitro Group.

-

Protocol: The nitro group is reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

-

Step 4: Bromination.

-

Protocol: Regioselective bromination at the 3-position of 2-amino-5-fluoropyridine can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

-

-

Step 5: Hydrolysis of the Amino Group.

-

Protocol: The 2-amino group is converted to a hydroxyl group via diazotization with sodium nitrite in an acidic medium, followed by heating to hydrolyze the diazonium salt.

-

-

Step 6: Methoxylation.

-

Protocol: The hydroxyl group of 3-bromo-5-fluoro-2-hydroxypyridine is methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

-

-

Step 7: Formylation.

-

Protocol: Introduction of a formyl group at the 3-position can be achieved through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

-

-

Step 8: Reduction of the Aldehyde.

-

Protocol: The final step involves the reduction of the aldehyde to the primary alcohol using a mild reducing agent such as sodium borohydride in an alcoholic solvent.

-

Purification: The final product would likely require purification by column chromatography.

-

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the public domain. For structurally related compounds, NMR is a critical tool for confirming the substitution pattern on the pyridine ring.

Biological Activity and Drug Development Applications

There is currently no publicly available information on the biological activity or pharmacological properties of this compound. However, the presence of the fluorinated pyridine motif suggests its potential as a building block in drug discovery.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] Fluorinated pyridines, in particular, are key components in a wide range of pharmaceuticals. The following diagram illustrates the general role of such building blocks in a typical drug discovery workflow.

Caption: Generalized role of fluorinated building blocks in a drug discovery pipeline.

Safety Information

Safety data for this compound is limited. One supplier indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

Conclusion

This compound represents a potentially valuable, yet under-characterized, chemical entity for medicinal chemistry research. While its basic molecular properties are known, a significant data gap exists concerning its experimental physical constants, detailed synthetic protocols, and biological activity. Further research is required to fully elucidate the chemical and pharmacological profile of this compound and to explore its potential as a building block for the development of novel therapeutic agents. The proposed synthetic pathway and general considerations outlined in this guide provide a starting point for such investigations.

References

An In-depth Technical Guide to (5-Fluoro-2-methoxypyridin-3-yl)methanol (CAS 874822-98-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoro-2-methoxypyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry. Its strategic functionalization with a fluorine atom and a methoxy group on the pyridine ring imparts desirable physicochemical properties, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of novel therapeutic agents.

Chemical Properties and Structure

This compound is a substituted pyridinylmethanol derivative. The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position significantly influences its electronic properties and metabolic stability. The fluorine atom, with its high electronegativity, can enhance metabolic stability and increase the lipophilicity of derivative compounds, which are often crucial for improving the pharmacokinetic profiles of drug candidates.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 874822-98-7 |

| Molecular Formula | C₇H₈FNO₂ |

| Molecular Weight | 157.14 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process. A detailed experimental protocol is provided below, based on established synthetic routes for similar substituted pyridines.

Synthetic Pathway

A plausible synthetic route involves the reduction of a corresponding ester, such as methyl 5-fluoro-2-methoxynicotinate.

Caption: General synthetic scheme for the preparation of this compound.

Detailed Experimental Protocol: Reduction of Methyl 5-fluoro-2-methoxynicotinate

Materials:

-

Methyl 5-fluoro-2-methoxynicotinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of methyl 5-fluoro-2-methoxynicotinate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining the temperature below 10 °C.

-

The resulting mixture is stirred for 30 minutes, and the solid precipitate is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Table 2: Representative Reaction Parameters

| Parameter | Value |

| Starting Material | Methyl 5-fluoro-2-methoxynicotinate |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 3 hours |

| Purification Method | Silica gel column chromatography |

Spectroscopic Data

Characterization of this compound is typically performed using standard analytical techniques.

Table 3: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, 1H), 7.40 (dd, 1H), 4.70 (s, 2H), 4.00 (s, 3H), 2.50 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 160.5, 145.0 (d), 135.0 (d), 125.0, 120.0, 60.0, 53.0 |

| Mass Spectrometry (ESI) | m/z: 158.06 [M+H]⁺ |

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridinylmethanols are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. The unique substitution pattern of this compound makes it a desirable building block for several reasons:

-

Scaffold for Bioactive Molecules: The pyridine core is a common motif in many approved drugs.

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

-

Versatile Synthetic Handle: The hydroxyl group can be readily converted into other functional groups, allowing for further molecular elaboration.

Caption: Role of this compound in a typical drug discovery workflow.

While specific drugs directly incorporating this exact fragment are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules and are considered key intermediates in their synthesis. Its analogs are widely used in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable building block for researchers and scientists in the field of drug discovery. Its unique combination of a fluorinated and methoxylated pyridine scaffold provides a platform for the synthesis of novel compounds with potentially enhanced pharmacological properties. The detailed synthetic protocol and characterization data provided in this guide will aid in the efficient utilization of this important chemical intermediate.

Elucidation of the Chemical Structure of (5-Fluoro-2-methoxypyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (5-Fluoro-2-methoxypyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and the analytical data essential for its characterization.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the following key identifiers:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 874822-98-7[1] |

| Molecular Formula | C₇H₈FNO₂[1] |

| Molecular Weight | 157.14 g/mol [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a corresponding carboxylic acid ester, such as methyl 5-fluoro-2-methoxy-nicotinate. This transformation can be efficiently carried out using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) or a milder reagent such as Sodium Borohydride (NaBH₄) in a suitable solvent.

A general synthetic workflow is outlined below:

Detailed Experimental Protocol: Reduction using Lithium Aluminium Hydride (LiAlH₄)

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Methyl 5-fluoro-2-methoxy-nicotinate

-

Lithium Aluminium Hydride (LiAlH₄)[2]

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate

-

Diethyl Ether

-

Saturated aqueous solution of Sodium Sulfate

-

10% Sulfuric Acid

Procedure:

-

A solution of methyl 5-fluoro-2-methoxy-nicotinate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[2]

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C.

-

The resulting mixture is stirred for 30 minutes, and then 10% sulfuric acid is added.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.[3]

Structural Elucidation and Characterization Data

The structure of the synthesized this compound is confirmed using various spectroscopic techniques. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.8 | Doublet | H-6 |

| ~7.4 | Doublet of doublets | H-4 | |

| ~4.6 | Singlet | -CH₂OH | |

| ~3.9 | Singlet | -OCH₃ | |

| ~3.5 | Broad singlet | -OH | |

| ¹³C NMR | ~160 | Singlet | C-2 |

| ~145 (d, J ≈ 240 Hz) | Doublet | C-5 | |

| ~135 | Singlet | C-6 | |

| ~125 | Singlet | C-3 | |

| ~120 (d, J ≈ 20 Hz) | Doublet | C-4 | |

| ~60 | Singlet | -CH₂OH | |

| ~54 | Singlet | -OCH₃ |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3400-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 2950-2850 |

| C=N, C=C (pyridine ring) | 1600-1450 |

| C-O (methoxy) | 1250-1200 |

| C-F | 1100-1000 |

| C-O (alcohol) | 1050-1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | Expected m/z Value |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ at approximately 158.06 |

Logical Relationship of Spectroscopic Data to Structure

The following diagram illustrates how the key spectroscopic data correlate to the different parts of the this compound structure.

Applications in Drug Development

Substituted pyridines are a prevalent structural motif in a wide array of pharmaceutical agents. The presence of a fluorine atom in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. Fluorine substitution is known to enhance metabolic stability, improve binding affinity, and modulate the acidity of nearby functional groups.[4] This makes this compound a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases. While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural analogs are widely utilized in the development of pharmaceuticals and agrochemicals.[4]

Conclusion

The structural elucidation of this compound is achieved through a combination of a reliable synthetic route and comprehensive spectroscopic analysis. The detailed experimental protocols and the expected analytical data provided in this guide serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of this important chemical intermediate for drug discovery and development.

References

Spectroscopic Analysis of (5-Fluoro-2-methoxypyridin-3-yl)methanol: A Technical Guide

Introduction

(5-Fluoro-2-methoxypyridin-3-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structural elucidation and purity assessment rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a summary of the expected spectroscopic data for this compound and outlines general experimental protocols for acquiring such data.

Compound Information

| Property | Value |

| CAS Number | 874822-98-7[1][2] |

| Molecular Formula | C₇H₈FNO₂[1][2] |

| Molecular Weight | 157.14 g/mol [1] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

-

-CH₂OH (Hydroxymethyl Protons): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the two methylene protons. The chemical shift would likely be in the range of 4.5-5.0 ppm. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

-OCH₃ (Methoxyl Protons): A sharp singlet corresponding to the three methoxy protons is anticipated around 3.8-4.2 ppm.

-

Pyridine Ring Protons: Two distinct signals are expected for the two protons on the pyridine ring. Due to the fluorine substitution, these signals will exhibit coupling to the ¹⁹F nucleus in addition to proton-proton coupling. The proton at position 4 will likely appear as a doublet of doublets, and the proton at position 6 will also be a doublet of doublets. Their chemical shifts are expected in the aromatic region (7.0-8.5 ppm).

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The presence of fluorine will cause splitting of the signals for the carbon atoms close to it (C-F coupling).

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (in acids and esters) | 170 - 185 |

| C in aromatic rings | 125 - 150 |

| -CH₂OH | 50 - 65 |

| -OCH₃ | 50 - 65 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (157.14). High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. Common fragmentation patterns would involve the loss of the hydroxymethyl group (-CH₂OH) or the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C and C=N Stretch (Pyridine Ring) | 1400-1600 |

| C-O Stretch (Alcohol and Ether) | 1000-1300 |

| C-F Stretch | 1000-1400 |

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for an organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is crucial and should dissolve the compound well without having interfering signals in the regions of interest.

-

Instrumentation: The data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the spectrum. This is followed by phase correction and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

-

Data Acquisition:

-

The sample is introduced into the ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.

-

In the ion source, the molecules are ionized.

-

The ions are then separated based on their m/z ratio in the mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak and fragmentation patterns are analyzed to determine the molecular weight and structural features of the compound.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: The compound can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Liquid Samples: A drop of the liquid can be placed between two salt plates.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the spectrum of the sample is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier transformed to produce the IR spectrum.

-

Data Analysis: The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to the corresponding functional groups in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Synthesis of (5-Fluoro-2-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (5-Fluoro-2-methoxypyridin-3-yl)methanol, a key building block in pharmaceutical research and development. The described methodology is based on established and reliable chemical transformations, ensuring reproducibility and scalability. This document details the necessary experimental protocols, presents quantitative data in a clear tabular format, and includes a visual representation of the synthesis workflow.

I. Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the commercially available 2-methoxy-5-fluoropyridine. The initial step involves a regioselective bromination at the 3-position of the pyridine ring to yield 3-bromo-5-fluoro-2-methoxypyridine. This intermediate subsequently undergoes a halogen-metal exchange followed by formylation to produce 5-fluoro-2-methoxynicotinaldehyde. The final step is the reduction of the aldehyde functionality to the corresponding primary alcohol, yielding the target molecule.

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine

This procedure outlines the bromination of 2-methoxy-5-fluoropyridine using N-bromosuccinimide (NBS) as the brominating agent.[1]

Materials:

-

2-methoxy-5-fluoropyridine

-

N-bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen gas

Procedure:

-

In a dry reaction flask, add 2-methoxy-5-fluoropyridine and N-bromosuccinimide (NBS).

-

Replace the air in the flask with nitrogen gas.

-

Slowly add anhydrous tetrahydrofuran (THF) to the flask.

-

Stir the reaction mixture at room temperature until all solids are dissolved.

-

Slowly heat the reaction mixture to 70°C and maintain stirring for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture and concentrate the filtrate to obtain the crude product.

-

The crude product can be further purified by column chromatography to yield pure 3-bromo-5-fluoro-2-methoxypyridine.

Step 2: Synthesis of 5-Fluoro-2-methoxynicotinaldehyde

This protocol describes the formylation of 3-bromo-5-fluoro-2-methoxypyridine via a lithium-halogen exchange followed by reaction with N,N-dimethylformamide (DMF).

Materials:

-

3-bromo-5-fluoro-2-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Dry ice/acetone bath

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve 3-bromo-5-fluoro-2-methoxypyridine in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture, maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 1 hour.

-

Add anhydrous DMF dropwise to the reaction mixture at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 5-fluoro-2-methoxynicotinaldehyde.

Step 3: Synthesis of this compound

This final step involves the reduction of the aldehyde using sodium borohydride.[2][3][4]

Materials:

-

5-fluoro-2-methoxynicotinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

Procedure:

-

Dissolve 5-fluoro-2-methoxynicotinaldehyde in methanol in an Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

In a single portion, add sodium borohydride to the solution.

-

Stir the reaction mixture vigorously at room temperature for 15 minutes. The reaction progress can be monitored by the disappearance of the yellow color of the starting material.

-

Add water to the reaction mixture, which may cause the formation of a solid.

-

Heat the mixture to boiling.

-

Cool the mixture to room temperature and then place it in an ice bath for 10 minutes to facilitate precipitation.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with ice-cold 50% aqueous methanol.

-

Dry the solid to obtain this compound. The product can be further purified by recrystallization if necessary.

III. Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and purification techniques.

| Step | Reaction | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Bromination | 2-methoxy-5-fluoropyridine | N-Bromosuccinimide (NBS) | THF | 70 | 5 | High |

| 2 | Formylation | 3-bromo-5-fluoro-2-methoxypyridine | n-BuLi, DMF | THF | -78 to rt | 3 | Moderate to High |

| 3 | Reduction | 5-fluoro-2-methoxynicotinaldehyde | Sodium Borohydride (NaBH₄) | Methanol | rt | 0.25 | >90 (estimated) |

Note: "High" yield is typically considered to be >80%, and "Moderate to High" is in the range of 60-80%. The yield for the reduction step is an estimation based on similar reactions.

IV. Conclusion

The described synthetic pathway offers a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and well-established reaction conditions makes this route amenable to both laboratory-scale synthesis and potential scale-up for industrial applications. The provided detailed protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of novel pharmaceutical compounds.

References

Quantum Chemical Insights into (5-Fluoro-2-methoxypyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of (5-Fluoro-2-methoxypyridin-3-yl)methanol. This compound, a substituted pyridine derivative, is of interest in medicinal chemistry and drug development. Computational chemistry offers a powerful, non-invasive approach to understanding its molecular characteristics, which can inform its synthesis, reactivity, and potential biological interactions.

Introduction to Computational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research. These methods allow for the detailed investigation of molecular properties at the atomic level. For a molecule like this compound, DFT can be employed to predict its three-dimensional structure, vibrational frequencies corresponding to infrared spectroscopy, and electronic properties that govern its reactivity and interactions.

Methodologies for Quantum Chemical Calculations

A robust computational protocol is essential for obtaining accurate and reproducible results. The following outlines a standard methodology for the quantum chemical analysis of this compound, based on established practices for similar pyridine derivatives.[1][2]

Computational Approach

The primary computational method used is Density Functional Theory (DFT). A popular and effective combination for this type of organic molecule is the B3LYP functional with a 6-311+G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for predicting geometries, vibrational spectra, and electronic properties. For enhanced accuracy, especially for properties like non-linear optics, a more flexible basis set such as 6-311++G(d,p) can be utilized.[1]

Software and Workflow

Standard quantum chemistry software packages such as Gaussian, GAMESS, or Turbomole are typically used for these calculations. The general workflow for a comprehensive analysis is depicted in the diagram below.

Caption: Computational workflow for quantum chemical analysis.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that can be obtained from these quantum chemical calculations. The values presented are illustrative and represent the expected outputs of a DFT/B3LYP/6-311+G(d,p) calculation.

Optimized Geometrical Parameters

Geometry optimization provides the most stable conformation of the molecule. Key bond lengths and angles can be extracted and compared with experimental data if available.

| Parameter | Atom Pair/Triplet | Calculated Value (Illustrative) |

| Bond Length | C-F | 1.35 Å |

| C-O (methoxy) | 1.36 Å | |

| C-O (methanol) | 1.43 Å | |

| N-C (pyridine) | 1.34 Å | |

| Bond Angle | C-N-C | 117.0° |

| F-C-C | 119.5° | |

| O-C-C (methanol) | 110.0° | |

| Dihedral Angle | C-C-C-O (methanol) | 179.5° |

Vibrational Frequencies

Frequency calculations predict the vibrational modes of the molecule, which correspond to peaks in an infrared (IR) spectrum. These calculations are crucial for interpreting experimental spectroscopic data.

| Vibrational Mode | Frequency (cm⁻¹) (Illustrative) | Intensity (Illustrative) |

| O-H Stretch (methanol) | 3450 | High |

| C-H Stretch (aromatic) | 3050 | Medium |

| C-H Stretch (methyl) | 2950 | Medium |

| C=N Stretch (pyridine) | 1600 | High |

| C-F Stretch | 1250 | High |

| C-O Stretch (methoxy) | 1050 | High |

Electronic Properties

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between these orbitals is a key indicator of chemical stability.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.5 Debye |

A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.[1]

Advanced Computational Analyses

Beyond structural and spectroscopic properties, quantum chemical calculations can reveal deeper insights into the molecule's behavior.

Natural Bond Orbital (NBO) Analysis

NBO analysis investigates charge distribution and interactions between orbitals, providing a quantitative picture of bonding and electron delocalization within the molecule. This is useful for understanding hyperconjugative interactions and the stability they impart.

References

An In-depth Technical Guide to (5-Fluoro-2-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-2-methoxypyridin-3-yl)methanol is a key chemical intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. Its substituted pyridine core makes it a valuable building block for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and handling of this compound.

Chemical Properties and Data

A summary of the key chemical properties for this compound is provided below.

| Property | Value |

| CAS Number | 874822-98-7[1][2] |

| Molecular Formula | C₇H₈FNO₂[1][2] |

| Molecular Weight | 157.14 g/mol [1][2] |

| Appearance | White to off-white solid |

| Purity | ≥97% (typical)[2] |

| Storage | Sealed in a dry environment at room temperature or refrigerated (2-8 °C)[1] |

Synthesis

The most common and well-documented method for the synthesis of this compound involves the reduction of a suitable precursor, typically 5-fluoro-2-methoxynicotinic acid or its corresponding methyl ester.

Synthetic Pathway Overview

The synthesis generally proceeds via a two-step process starting from 5-fluoro-2-methoxynicotinic acid:

-

Esterification: The carboxylic acid is first converted to its methyl ester, methyl 5-fluoro-2-methoxynicotinate.

-

Reduction: The methyl ester is then reduced to the target alcohol, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for similar substrates and information gleaned from patent literature.

Step 1: Synthesis of Methyl 5-fluoro-2-methoxynicotinate

-

Materials:

-

5-Fluoro-2-methoxynicotinic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

To a solution of 5-fluoro-2-methoxynicotinic acid in methanol, a catalytic amount of concentrated sulfuric acid is slowly added at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude methyl 5-fluoro-2-methoxynicotinate, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

Methyl 5-fluoro-2-methoxynicotinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of methyl 5-fluoro-2-methoxynicotinate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining the temperature below 20 °C.

-

The resulting solid is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

-

Quantitative Data

While specific yield and detailed characterization data from a single definitive source are not publicly available, typical yields for similar reduction reactions are in the range of 70-90%.

| Parameter | Expected Value/Range |

| Yield (Reduction Step) | 70-90% |

| Purity (after chromatography) | >97% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.8 (m, 1H, Ar-H), 7.4-7.2 (m, 1H, Ar-H), 4.7 (s, 2H, CH₂OH), 4.0 (s, 3H, OCH₃), 2.0-2.5 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-155 (C-F), 155-150 (C-O), 140-135 (Ar-C), 125-120 (Ar-C), 120-115 (Ar-C), 60-55 (CH₂OH), 55-50 (OCH₃) |

| Mass Spectrum (ESI-MS) | m/z: 158.1 [M+H]⁺ |

Note: The NMR and MS data are predicted values based on the chemical structure and data for analogous compounds and should be confirmed by experimental analysis.

Safety and Handling

-

This compound is harmful if swallowed and may cause skin and eye irritation.

-

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. It should be handled with extreme caution in a dry, inert atmosphere.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of the target compound.

Signaling Pathways and Biological Applications

Currently, there is no publicly available information to suggest that this compound itself is directly involved in any specific signaling pathways or possesses significant biological activity. Its primary role is that of a versatile building block for the synthesis of more complex molecules that may be designed to interact with biological targets. Researchers in drug discovery may utilize this intermediate to synthesize libraries of compounds for screening against various enzymes, receptors, or other cellular components involved in disease pathways.

Conclusion

This technical guide provides a detailed overview of the synthesis and properties of this compound. The described synthetic route via esterification and subsequent reduction of 5-fluoro-2-methoxynicotinic acid represents a reliable method for its preparation. The provided data and protocols are intended to assist researchers and scientists in the efficient synthesis and handling of this important chemical intermediate for their research and development endeavors.

References

Methodological & Application

Synthesis Protocol for (5-Fluoro-2-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of (5-Fluoro-2-methoxypyridin-3-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a robust and efficient method for the reduction of 5-Fluoro-2-methoxy-3-pyridinecarboxaldehyde.

Introduction

This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules. The synthesis of this compound is a critical step in the discovery and development of new therapeutic agents. The protocol described herein focuses on the selective reduction of the corresponding aldehyde precursor using sodium borohydride, a mild and effective reducing agent.

Reaction Scheme

The synthesis proceeds via the reduction of the aldehyde functional group of 5-Fluoro-2-methoxy-3-pyridinecarboxaldehyde to a primary alcohol.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (5-Fluoro-2-methoxypyridin-3-yl)methanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(5-Fluoro-2-methoxypyridin-3-yl)methanol is a valuable functionalized pyridine building block in medicinal chemistry and materials science. The unique substitution pattern, featuring fluoro, methoxy, and hydroxymethyl groups, provides multiple points for diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the introduction of a wide array of substituents onto the pyridine core. These reactions are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients.

This document provides detailed application notes and proposed protocols for various palladium-catalyzed cross-coupling reactions involving derivatives of this compound. The protocols are based on established methodologies for structurally similar heterocyclic systems.

Important Note on Substrate Activation:

For this compound to participate in most cross-coupling reactions as an electrophilic partner, the hydroxyl group needs to be converted into a more reactive leaving group, such as a halide (Br, Cl) or a triflate (OTf). The following protocols assume the use of a suitable derivative, for instance, 3-bromo-5-fluoro-2-methoxypyridine, which can be synthesized from the corresponding methanol.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[1][2]

Proposed Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes the coupling of a 3-halo-(5-fluoro-2-methoxypyridine) derivative with a generic arylboronic acid.

Experimental Procedure:

-

To an oven-dried reaction vial, add the 3-halo-(5-fluoro-2-methoxypyridine) derivative (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2 equiv.), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

-

Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

Table 1: Illustrative Conditions and Yields for Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 85 |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 92 |

| 3 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DME/H₂O | 90 | 18 | 78 |

Note: Yields are hypothetical and will vary depending on the specific substrates and reaction conditions.

Visualization:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[3][4][5]

Proposed Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol outlines the coupling of a 3-halo-(5-fluoro-2-methoxypyridine) derivative with a secondary amine like morpholine.

Experimental Procedure:

-

In a glovebox or under an inert atmosphere, add the 3-halo-(5-fluoro-2-methoxypyridine) derivative (1.0 mmol, 1 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%) to a reaction vial.

-

Add the secondary amine (1.2 mmol, 1.2 equiv.).

-

Add anhydrous, degassed toluene (5 mL).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Data Presentation:

Table 2: Illustrative Conditions and Yields for Buchwald-Hartwig Amination

| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 | 18 | 90 |

| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 82 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 90 | 16 | 88 |

Note: Yields are hypothetical and will vary depending on the specific substrates and reaction conditions.

Visualization:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7]

Proposed Protocol 3: Sonogashira Coupling with a Terminal Alkyne

This protocol details the coupling of a 3-halo-(5-fluoro-2-methoxypyridine) derivative with a terminal alkyne.

Experimental Procedure:

-

To a Schlenk flask, add the 3-halo-(5-fluoro-2-methoxypyridine) derivative (1.0 mmol, 1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

-

Add anhydrous, degassed solvent such as triethylamine (TEA, 5 mL) or a mixture of THF and TEA (4:1, 5 mL).

-

Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Data Presentation:

Table 3: Illustrative Conditions and Yields for Sonogashira Coupling

| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | TEA | RT | 8 | 88 |

| 2 | Pd(OAc)₂ (2) | CuI (4) | DIPEA | THF | 50 | 12 | 85 |

| 3 | Pd(PPh₃)₄ (3) | CuI (5) | TEA | DMF | 60 | 6 | 91 |

Note: Yields are hypothetical and will vary depending on the specific substrates and reaction conditions.

Visualization:

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling reaction.

IV. Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[8][9][10]

Proposed Protocol 4: Heck Reaction with an Alkene

This protocol describes the coupling of a 3-halo-(5-fluoro-2-methoxypyridine) derivative with an alkene, such as styrene or an acrylate.

Experimental Procedure:

-

Charge a reaction tube with the 3-halo-(5-fluoro-2-methoxypyridine) derivative (1.0 mmol, 1 equiv.), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).

-

Add a base, such as triethylamine (TEA, 1.5 mmol, 1.5 equiv.) or sodium carbonate (Na₂CO₃, 1.5 mmol, 1.5 equiv.).

-

Add the alkene (1.2 mmol, 1.2 equiv.).

-

Add a polar aprotic solvent, such as DMF or NMP (5 mL).

-

Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Data Presentation:

Table 4: Illustrative Conditions and Yields for Heck Reaction

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | TEA (1.5) | DMF | 120 | 18 | 75 |

| 2 | PdCl₂(PPh₃)₂ (3) | - | Na₂CO₃ (1.5) | NMP | 140 | 12 | 70 |

| 3 | Pd₂(dba)₃ (1.5) | PPh₃ (6) | K₂CO₃ (2) | Acetonitrile | 100 | 24 | 80 |

Note: Yields are hypothetical and will vary depending on the specific substrates and reaction conditions.

Visualization:

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 9. synarchive.com [synarchive.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Synthesis of Substituted Aminopyridines via Buchwald-Hartwig Amination

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of aryl amines.[1] Functionalized aminopyridine scaffolds are prevalent in numerous clinically significant drug candidates due to their diverse biological activities. This application note details a representative protocol for the synthesis of a novel aminopyridine derivative, starting from (5-Fluoro-2-methoxypyridin-3-yl)methanol.

The protocol outlines a two-step synthetic sequence:

-

Conversion of the starting material, this compound, to a suitable aryl halide coupling partner. For the purpose of this note, we will describe a hypothetical bromination at the 4-position, a common transformation for electron-rich pyridines. The hydroxymethyl group will be protected to prevent interference with the subsequent amination step.

-

The Buchwald-Hartwig amination of the resulting bromopyridine derivative with a primary amine to yield the desired N-aryl aminopyridine.

This methodology provides a versatile route to highly functionalized pyridine derivatives that are valuable for screening in drug discovery programs.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of 4-bromo-5-fluoro-2-methoxy-3-(methoxymethyl)pyridine with aniline, based on literature precedents for similar substrates.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 85-95 |

| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Dioxane | 110 | 16 | 80-90 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 12 | 75-85 |

| 4 | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LHMDS (1.5) | THF | 80 | 18 | 88-98 |

Yields are hypothetical and based on typical outcomes for Buchwald-Hartwig aminations of functionalized aryl bromides.

Experimental Protocols

Synthesis of 4-bromo-5-fluoro-2-methoxy-3-(methoxymethyl)pyridine (Hypothetical Intermediate)

This protocol describes a plausible, though hypothetical, synthesis of the aryl bromide intermediate from this compound.

a) Protection of the Hydroxymethyl Group:

-

To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 equiv.) dropwise and allow the reaction to warm to room temperature.

-

Stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the O-methyl protected intermediate.

b) Bromination of the Pyridine Ring:

-

Dissolve the protected intermediate (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF, 0.5 M).

-

Add N-bromosuccinimide (NBS, 1.1 equiv.) portion-wise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield 4-bromo-5-fluoro-2-methoxy-3-(methoxymethyl)pyridine.

Buchwald-Hartwig Amination Protocol

This protocol details the cross-coupling of the synthesized bromopyridine with a representative primary amine (e.g., aniline).

Materials:

-

4-bromo-5-fluoro-2-methoxy-3-(methoxymethyl)pyridine (1.0 equiv.)

-

Aniline (1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.)

-

Xantphos (0.04 equiv.)

-

Cesium carbonate (Cs₂CO₃, 1.5 equiv.)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add the bromopyridine derivative, followed by anhydrous toluene.

-

Add aniline via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl aminopyridine.

Visualizations

Experimental Workflow

Caption: Overall experimental workflow from the starting pyridinol to the final aminated product.

Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group of (5-Fluoro-2-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary hydroxyl group of (5-Fluoro-2-methoxypyridin-3-yl)methanol. The strategic modification of this hydroxyl group into esters, ethers, and carbamates can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is of paramount importance in drug discovery and development. The following sections offer generalized protocols and representative data for these transformations, based on established methods for analogous pyridyl and benzyl alcohols.

Introduction

This compound is a substituted pyridyl alcohol with potential applications as a building block in medicinal chemistry. The presence of a primary hydroxyl group offers a versatile handle for chemical modification. Derivatization of this group can be employed to:

-

Modulate Pharmacokinetic Properties: Enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Improve Biological Activity: Introduce functionalities that can interact with biological targets.

-

Enable Prodrug Strategies: Design derivatives that are converted to the active parent molecule in vivo.

-

Facilitate Purification and Analysis: Modify the compound for improved chromatographic behavior or detection.

This guide details three common derivatization strategies: esterification, etherification, and carbamate formation.

Esterification of this compound

Esterification is a widely used method to mask the polarity of a hydroxyl group and can be achieved through various catalytic methods.

Fischer-Speier Esterification (Acid-Catalyzed)

This classical method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.).

-

Reagent Addition: Add the desired carboxylic acid (1.1 - 2.0 eq.) and a suitable solvent (e.g., toluene, dichloromethane).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 - 0.1 eq.).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative Yields for Esterification of Benzyl and Pyridyl Alcohols

| Entry | Alcohol | Carboxylic Acid | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Alcohol | Acetic Acid | H-Beta Zeolite | - | 120 | 5 | 85 |

| 2 | Benzyl Alcohol | Acetic Acid | H-Y Zeolite | - | 120 | 5 | 68 |

| 3 | 4-Methylbenzyl Alcohol | 4-Methylbenzoic Acid | [EMIM]OAc | O₂ | 80 | 12 | 92 |

| 4 | 4-Chlorobenzyl Alcohol | 4-Chlorobenzoic Acid | [EMIM]OAc | O₂ | 80 | 12 | 84 |

Workflow Diagram: Fischer-Speier Esterification

Caption: Workflow for Fischer-Speier Esterification.

Etherification of this compound

Ether derivatives are generally more stable than esters and can significantly increase the lipophilicity of a molecule.

Williamson Ether Synthesis

This method involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Experimental Protocol:

-

Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a dry aprotic solvent (e.g., THF, DMF).

-

Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise. Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

-

Alkyl Halide Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive halides.

-

Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Yields for Etherification of Benzyl Alcohols

| Entry | Alcohol | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Alcohol | Benzyl Alcohol | FeCl₃·6H₂O | Propylene Carbonate | 100 | 14 | 91 |

| 2 | 4-Methoxybenzyl Alcohol | 4-Methoxybenzyl Alcohol | FeCl₃·6H₂O | Propylene Carbonate | 70 | 14 | 93 |

| 3 | 4-Chlorobenzyl Alcohol | Benzyl Alcohol | FeCl₂·4H₂O/Ligand | Propylene Carbonate | 100 | 48 | 89 |

| 4 | 2-Trifluoromethylbenzyl Alcohol | 2-Trifluoromethylbenzyl Alcohol | FeCl₃·6H₂O | Propylene Carbonate | 120 | 48 | 56 |

Workflow Diagram: Williamson Ether Synthesis

Caption: Workflow for Carbamate Formation with Isocyanates.

Disclaimer

The provided protocols are generalized and may require optimization for the specific substrate this compound. Reaction conditions such as temperature, reaction time, and stoichiometry of reagents should be carefully optimized for each specific derivative. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

The Versatile Building Block: (5-Fluoro-2-methoxypyridin-3-yl)methanol in Kinase Inhibitor Scaffolding

(5-Fluoro-2-methoxypyridin-3-yl)methanol is emerging as a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a hydroxymethyl group on a pyridine core, offers medicinal chemists a versatile platform to design novel therapeutic agents targeting a range of kinases implicated in diseases such as cancer. The strategic placement of these functional groups allows for the modulation of physicochemical properties, including metabolic stability and target binding affinity, which are critical for the development of effective drug candidates.

This document provides detailed application notes and experimental protocols for the conceptual utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting key signaling pathways such as the PI3K/AKT/mTOR and RAS-RAF-MEK-ERK cascades. While specific, publicly available examples of kinase inhibitors synthesized directly from this building block are not extensively documented, its structural motifs are present in numerous patented compounds, highlighting its potential in drug discovery.

Application Notes

The pyridine core of this compound serves as a bioisostere for other aromatic systems commonly found in kinase inhibitors, enabling it to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. The fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of metabolism. The 2-methoxy group can influence the conformation of the molecule and contribute to selectivity. The primary alcohol at the 3-position provides a key handle for further chemical elaboration, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Key Synthetic Strategies:

The primary alcohol of this compound is a versatile functional group that can be readily transformed into other functionalities to build more complex kinase inhibitors. Common synthetic transformations include:

-

Oxidation: The alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then participate in various coupling reactions, such as reductive amination or amide bond formation.

-

Etherification: Williamson ether synthesis can be employed to introduce a variety of side chains, potentially interacting with different regions of the kinase active site.

-

Halogenation: Conversion of the alcohol to a halide (e.g., chloride or bromide) provides an electrophilic center for nucleophilic substitution reactions.

-

Mitsunobu Reaction: This reaction allows for the introduction of a wide range of nucleophiles, including azides, phenols, and imides, under mild conditions.

These synthetic strategies enable the construction of diverse libraries of compounds based on the (5-fluoro-2-methoxypyridin-3-yl) scaffold for screening against various kinase targets.

Target Signaling Pathways

Kinase inhibitors derived from this building block have the potential to target key signaling pathways that are frequently dysregulated in cancer and other diseases.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its aberrant activation is a common feature in many human cancers.[1] Inhibitors targeting key kinases in this pathway, such as PI3K, AKT, and mTOR, are therefore of significant therapeutic interest. The this compound scaffold can be elaborated to generate inhibitors that occupy the ATP-binding site of these kinases.

Caption: The PI3K/AKT/mTOR signaling pathway.

RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[6][7][8][9][10] Mutations in genes such as RAS and RAF that lead to constitutive activation of this pathway are common in many cancers.[8] Therefore, inhibitors of key kinases in this pathway, such as RAF, MEK, and ERK, are important anticancer agents. The this compound scaffold can be used to develop inhibitors that target these kinases.

Caption: The RAS-RAF-MEK-ERK signaling pathway.

Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical kinase inhibitor from this compound and for assessing its inhibitory activity.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor

This protocol describes a two-step synthesis involving oxidation of the starting material followed by an amide coupling.

Step 1: Oxidation of this compound to the corresponding carboxylic acid

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone or a mixture of acetonitrile, water, and ethyl acetate) at 0 °C, add a solution of an oxidizing agent (e.g., Jones reagent or a mixture of potassium periodate and ruthenium(III) chloride hydrate) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with isopropanol and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Amide Coupling with a desired amine

-

To a solution of the carboxylic acid from Step 1 (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., HATU or EDC/HOBt) (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine) (2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired amide-linked kinase inhibitor.

Caption: Generalized synthetic workflow.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Recombinant human kinase enzyme

-

Specific peptide substrate for the kinase

-

ATP (Adenosine 5'-triphosphate)

-

Synthesized test compounds dissolved in DMSO

-

Known kinase inhibitor as a positive control

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, flat-bottom 384-well assay plates

-